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molecular formula C14H9BrN4 B8390999 5-bromo-2-(1H-indazol-3-yl)-3H-benzimidazole

5-bromo-2-(1H-indazol-3-yl)-3H-benzimidazole

Cat. No. B8390999
M. Wt: 313.15 g/mol
InChI Key: ZFVLILCEDHPSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288425B2

Procedure details

Starting with 643 mg of 1H-indazole-3-carboxaldehyde, 816 mg of 4-bromo-1,2-phenylenediamine, and 836.5 mg of sodium metabisulphite in 15 ml of dimethylformamide, and after purification by SPE (SCX phase, washing with methanol, extraction with 2N ammoniacal methanol) followed by a chromatography under pressure on silica, 939 mg of 5-bromo-2-(1H-indazol-3-yl)-3H-benzimidazole are obtained in the form of a brick-red powder.
Quantity
643 mg
Type
reactant
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step Two
Quantity
836.5 mg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=O)=[N:2]1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[C:15]([NH2:20])[CH:14]=1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>CN(C)C=O>[Br:12][C:13]1[CH:18]=[CH:17][C:16]2[N:19]=[C:10]([C:3]3[C:4]4[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=4)[NH:1][N:2]=3)[NH:20][C:15]=2[CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
643 mg
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C=O
Step Two
Name
Quantity
816 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N)N
Step Three
Name
Quantity
836.5 mg
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after purification
WASH
Type
WASH
Details
by SPE (SCX phase, washing with methanol, extraction with 2N ammoniacal methanol)
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a brick-red powder

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(N=C(N2)C2=NNC3=CC=CC=C23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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